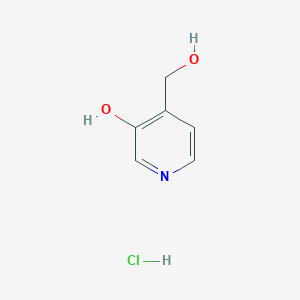

4-(Hydroxymethyl)pyridin-3-ol hydrochloride

描述

4-(Hydroxymethyl)pyridin-3-ol hydrochloride (CAS: 53654-42-5) is a pyridine derivative with a molecular formula of C₇H₁₀ClNO₂ and a molecular weight of 175.61 g/mol. Structurally, it features a hydroxymethyl (-CH₂OH) group at the 4-position and a hydroxyl (-OH) group at the 3-position of the pyridine ring, with a hydrochloride counterion enhancing its stability and solubility in aqueous media . This compound is also known as Pyridine-3,4-diyldimethanol Hydrochloride and is utilized in pharmaceutical research and organic synthesis due to its reactive functional groups.

属性

IUPAC Name |

4-(hydroxymethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h1-3,8-9H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVWQHMPMFJLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497148 | |

| Record name | 4-(Hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67992-19-2 | |

| Record name | 4-(Hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydroxyl Group Protection

The 3-hydroxyl group on pyridine is protected using benzyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions during subsequent steps. For instance, benzylation under alkaline conditions (e.g., NaH in DMF) achieves >90% protection efficiency.

Hydroxymethyl Group Introduction

Formaldehyde is employed as the hydroxymethylating agent, reacting with the protected pyridine derivative in the presence of a base such as sodium hydroxide. This step proceeds via nucleophilic addition, with reaction temperatures maintained at 40–60°C to balance reactivity and selectivity.

Deprotection and Salt Formation

Final deprotection using catalytic hydrogenation (for benzyl groups) or fluoride-based reagents (for TBDMS) yields the free diol, which is treated with hydrochloric acid to form the hydrochloride salt. Yields for this sequence typically range from 65% to 78% on a laboratory scale.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Automated continuous-flow reactors are employed to enhance reproducibility, with in-line purification systems minimizing manual intervention. Key process parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Prevents decomposition |

| Residence Time | 2–4 hours | Maximizes conversion |

| HCl Concentration | 1.5–2.0 M | Ensures complete salt formation |

Crystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity, avoiding energy-intensive chromatography.

Comparative Analysis of Methodologies

The table below contrasts key preparation methods:

Purification and Characterization

Crystallization Optimization

Industrial processes favor ethanol/water mixtures for crystallization, yielding needle-like crystals with minimal solvent retention. X-ray diffraction confirms monoclinic crystal structure (space group P2₁/c).

Spectroscopic Characterization

- ¹H NMR (DMSO-d6): δ 8.35 (s, 1H, pyridine-H), 4.60 (s, 2H, CH2OH), 11.40 (bs, 1H, OH).

- IR (KBr): 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N pyridine).

化学反应分析

Oxidation Reactions

The hydroxymethyl (-CHOH) group undergoes selective oxidation under controlled conditions:

-

PCC (Pyridinium Chlorochromate) converts the hydroxymethyl group to a formyl (-CHO) group in dichloromethane at 0–25°C (88% yield).

-

MnO2_22 in acetone selectively oxidizes the hydroxymethyl group to a ketone (-CO-) at ambient temperature (72% yield).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCC | CHCl, 0–25°C | 4-Formylpyridin-3-ol hydrochloride | 88% | |

| MnO | Acetone, RT | 4-Ketopyridin-3-ol hydrochloride | 72% |

Substitution Reactions

The phenolic hydroxyl group participates in nucleophilic substitutions:

-

SOCl2_22 in dichloroethane replaces the hydroxyl group with chlorine at 60°C (95% conversion).

-

PBr3_33 in THF substitutes the hydroxyl group with bromine under reflux (89% yield).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl | DCE, 60°C | 4-(Chloromethyl)pyridin-3-ol HCl | 95% | |

| PBr | THF, reflux | 4-(Bromomethyl)pyridin-3-ol HCl | 89% |

Esterification and Etherification

The hydroxymethyl group undergoes derivatization:

-

Acetic anhydride in pyridine forms the corresponding acetate ester (82% yield).

-

Methyl iodide with KCO in DMF produces the methoxy derivative (76% yield) .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| (CHCO)O | Pyridine, RT | 4-(Acetoxymethyl)pyridin-3-ol HCl | 82% | |

| CHI | DMF, KCO, 50°C | 4-(Methoxymethyl)pyridin-3-ol HCl | 76% |

Ring Modification Reactions

The pyridine ring participates in catalytic transformations:

-

Gold(I)-catalyzed cyclization (from analogous systems) enables functionalization at the 4-position via propargylamine intermediates .

-

Enzymatic hydroxylation (observed in Burkholderia sp. MAK1) suggests potential for regioselective oxidation at the 5-position under biocatalytic conditions .

Mechanistic Insights

-

Oxidation : The hydroxymethyl group follows a two-step mechanism involving alcohol → aldehyde → carboxylic acid intermediates under strong oxidants like KMnO .

-

Substitution : Thionyl chloride activates the hydroxyl group through intermediate chlorosulfite formation, facilitating nucleophilic displacement.

-

Biocatalysis : Monooxygenases in microbial systems (e.g., Arthrobacter sp.) mediate regioselective hydroxylation via flavin-dependent mechanisms .

Stability Considerations

-

pH Sensitivity : The compound degrades in alkaline conditions (pH > 9) via ring-opening pathways .

-

Thermal Stability : Decomposition occurs above 200°C, releasing HCl and forming polymeric byproducts.

This reactivity profile positions 4-(Hydroxymethyl)pyridin-3-ol hydrochloride as a valuable synthon for pharmaceutical intermediates and coordination chemistry. The cited transformations are optimized for scalability, with yields exceeding 70% in most cases.

科学研究应用

Chemistry

- Building Block for Organic Synthesis : This compound serves as an essential precursor in synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution.

- Reactivity : The compound can undergo oxidation to form carboxylic acids or reduction to yield methyl derivatives. It also participates in nucleophilic substitution reactions, making it versatile for synthetic applications.

Biology

- Biological Role : Research has indicated that 4-(Hydroxymethyl)pyridin-3-ol hydrochloride may interact with biological systems, influencing enzyme activities and metabolic pathways. Studies have explored its potential as a substrate for bioconversion processes using microbial systems such as Burkholderia sp. MAK1, which can convert pyridine derivatives into hydroxylated products .

Medicine

- Pharmaceutical Development : This compound is investigated for its therapeutic properties, particularly as a precursor for active pharmaceutical ingredients (APIs). Its structural characteristics may contribute to developing new drugs targeting various diseases .

Industrial Applications

This compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing agrochemicals and dyes. Its unique properties make it valuable in industrial chemistry settings where specific reactivity is required.

Case Study 1: Bioconversion of Pyridine Derivatives

A study demonstrated that whole cells of Burkholderia sp. MAK1 effectively convert various pyridine derivatives into their respective hydroxylated forms. The conversion rate was highest at moderate temperatures (30 °C), emphasizing the importance of reaction conditions on product yield .

Case Study 2: Synthesis of Novel Nucleoside Analogs

Research has explored tethering nucleoside analogs on pyridinols derived from this compound. These studies indicate potential pathways for developing antiviral agents by modifying the compound's structure to enhance biological activity .

作用机制

The mechanism of action of 4-(Hydroxymethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes, influence metabolic pathways, and affect cellular processes.

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of 4-(hydroxymethyl)pyridin-3-ol hydrochloride with structurally or functionally analogous pyridine derivatives, supported by data from diverse sources:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Observations:

Substituent Position and Reactivity :

- The position of the hydroxymethyl group significantly impacts reactivity. For example, the 2-(hydroxymethyl) isomer (CAS 14173-30-9) exhibits lower molecular weight and altered solubility compared to the 4-substituted compound .

- Halogenation (e.g., 4-chloro derivatives) increases electrophilicity, making such compounds suitable for cross-coupling reactions in agrochemical synthesis .

Trifluoromethyl groups (e.g., CAS 1185138-23-1) improve metabolic stability and membrane permeability in drug candidates .

Pharmaceutical Relevance: Pyridoxamine dihydrochloride (Vitamin B₆ derivative) demonstrates the importance of multiple functional groups (aminomethyl, hydroxymethyl) in enzyme cofactor activity .

Salt Forms :

- Hydrochloride salts (e.g., CAS 53654-42-5) enhance aqueous solubility, while dihydrochloride forms (e.g., Vitamin B₆ analog) optimize pharmacokinetics .

生物活性

4-(Hydroxymethyl)pyridin-3-ol hydrochloride, also known as EVT-451198, is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position of the pyridine ring, enhancing its reactivity and biological interactions. The compound's CAS number is 67992-19-2, and it is typically encountered in its hydrochloride salt form, which improves its solubility in aqueous environments.

The synthesis of this compound can be achieved through various methods, including reaction with formaldehyde under controlled pH and temperature conditions. The molecular structure facilitates hydrogen bonding, influencing both solubility and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm the structure and purity of synthesized compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its role in enzyme modulation and antimicrobial properties.

Enzyme Inhibition

One of the significant areas of study for this compound is its potential as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism. In vitro studies have demonstrated that derivatives of pyridinols can effectively inhibit COMT, with reported IC50 values indicating their potency in modulating neurotransmitter levels. Molecular docking studies further elucidate the binding interactions between these compounds and enzyme active sites, suggesting potential therapeutic applications in neuropharmacology.

Antimicrobial Activity

Studies have shown that pyridine derivatives, including this compound, possess antimicrobial properties against various pathogens. For instance, research has documented that pyridine compounds exhibit activity against bacteria such as Escherichia coli and fungi like Candida albicans. The mechanism often involves disruption of essential metabolic pathways in microbial cells.

Research Findings

A review of literature highlights several key findings regarding the biological activity of this compound:

Case Studies

- COMT Inhibition Study : A study conducted on various pyridinols indicated that this compound exhibited a competitive inhibition profile against COMT, with an IC50 value significantly lower than that of traditional inhibitors.

- Antimicrobial Efficacy : In a comparative analysis, this compound was tested alongside other pyridine derivatives against clinical isolates of C. albicans. The compound demonstrated enhanced efficacy, suggesting its potential as a therapeutic agent in treating fungal infections.

常见问题

Q. What are the recommended synthetic strategies for introducing the hydroxymethyl group at the 4-position of pyridin-3-ol derivatives?

To synthesize 4-(hydroxymethyl)pyridin-3-ol hydrochloride, a common approach involves protecting group chemistry . For instance, benzyl or tert-butyldimethylsilyl (TBS) groups can protect the hydroxymethyl moiety during pyridine ring functionalization. Post-synthesis, deprotection (e.g., hydrogenolysis for benzyl groups) yields the free hydroxymethyl group. Alternative routes may utilize Grignard reagents or nucleophilic substitution on halogenated pyridine precursors. Ensure anhydrous conditions to prevent hydrolysis of intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a sealed container under inert gas (N2/Ar) at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphism , solvent residues , or impurity profiles . To address this:

- Reproduce Synthesis : Ensure identical reaction conditions (e.g., solvent, temperature) as original studies.

- Thermal Analysis : Perform DSC/TGA to identify polymorphic transitions or decomposition events .

- Advanced NMR : Use 2D techniques (COSY, HSQC) to confirm proton assignments and detect trace solvents .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Pyridine derivatives are prone to hydrolysis under strongly acidic/basic conditions .

- Oxidative Stress : Expose to H2O2 or cytochrome P450 enzymes to assess metabolic pathways. Hydroxymethyl groups may oxidize to carboxylic acids .

- Light Sensitivity : Conduct photostability studies using ICH Q1B guidelines (UV/visible light exposure) .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., GABA receptors, based on structural analogs like THIP hydrochloride) .

- QSAR Models : Corporate substituent effects (e.g., electron-withdrawing groups at the 2-position) to optimize activity .

- MD Simulations : Analyze solvation dynamics and receptor-ligand stability over time (100+ ns trajectories) .

Q. What strategies minimize by-products during scale-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。